(S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL

Description

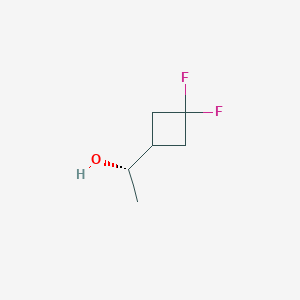

(S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL is a chiral secondary alcohol featuring a 3,3-difluorocyclobutane ring. Its molecular formula is C₆H₁₀F₂O, with a molecular weight of 148.14 g/mol. The compound’s stereochemistry (S-configuration) and fluorine substituents contribute to its unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. It is primarily utilized as a building block in pharmaceutical synthesis, particularly in developing kinase inhibitors and central nervous system (CNS)-targeted therapeutics due to its ability to modulate bioavailability and blood-brain barrier permeability .

Properties

IUPAC Name |

(1S)-1-(3,3-difluorocyclobutyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c1-4(9)5-2-6(7,8)3-5/h4-5,9H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJVSYLIEDZMHB-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dichloroketene Cycloaddition and Fluorination

The foundational route to 3,3-difluorocyclobutanone involves a [2+2] cycloaddition between dichloroketene and tert-butyl vinyl ether (Fig. 1). Dichloroketene, generated in situ from dichloroacetyl chloride and triethylamine, reacts with the vinyl ether to form a bicyclic intermediate. Deprotection under acidic conditions yields cyclobutanone, which undergoes halogen exchange using diethylaminosulfur trifluoride (DAST) to introduce fluorine substituents. This method achieves multigram-scale production of 3,3-difluorocyclobutanone, a critical precursor for alcohol synthesis.

Enantioselective Reduction of 3,3-Difluorocyclobutanone

The ketone intermediate is reduced to (S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL via asymmetric catalysis. Employing the Corey-Bakshi-Shibata (CBS) reagent, which utilizes oxazaborolidine catalysts, enables >95% enantiomeric excess (ee). The reaction proceeds under mild conditions (-78°C, tetrahydrofuran) with borane-dimethyl sulfide as the stoichiometric reductant. This method is favored for its high stereoselectivity and compatibility with sensitive fluorinated substrates.

Chiral Resolution of Racemic 1-(3,3-Difluorocyclobutyl)ethanol

Synthesis of Racemic Alcohol

Racemic 1-(3,3-Difluorocyclobutyl)ethanol is synthesized via Grignard addition to 3,3-difluorocyclobutanone. Methylmagnesium bromide reacts with the ketone in anhydrous diethyl ether, yielding the secondary alcohol in 68–72% isolated yield. The racemic mixture is purified via fractional distillation (b.p. 145.5±10.0°C at 760 mmHg).

Diastereomeric Salt Formation and Separation

The racemate is resolved using (-)-di-p-toluoyl-D-tartaric acid in ethanol. The (S)-enantiomer forms a crystalline diastereomeric salt, isolated by filtration in 31% yield with 98% ee. Alternatively, preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) achieves baseline separation, though with higher operational costs.

Stereoselective Synthesis via 1,1-Heterobimetallic Intermediates

Hydroboration-Transmetalation Strategy

1-Alkynyl-1-boronate esters undergo hydroboration with dicyclohexylborane, forming 1-alkenyl-1,1-diboron intermediates. Transmetalation with diethylzinc generates borozinc species, which add to aldehydes to form allylic alkoxides. Subsequent cyclopropanation yields cyclopropyl alcohol boronate esters, which are oxidized to cyclobutanones. While originally developed for cyclopropanes, this method is adaptable to cyclobutyl systems by modifying ring-closing parameters.

Pinacol Rearrangement to Cyclobutanones

The α-hydroxycyclopropyl carbinols derived from borozinc intermediates undergo acid-catalyzed pinacol rearrangement, producing trans-2,3-disubstituted cyclobutanones with >17:1 diastereomeric ratio. Fluorination and reduction steps then yield the target alcohol, though this pathway requires optimization for enantiocontrol.

Formamide Dehydration and Functionalization

Synthesis of (3,3-Difluorocyclobutyl)isonitrile

A patent route converts N-(3,3-difluorocyclobutyl)formamide to the corresponding isonitrile using triphosgene (Fig. 2). The reaction, conducted in dichloromethane with triethylamine at -10°C, achieves 85% conversion. While the isonitrile is primarily used in Ugi reactions, hydrolysis under basic conditions (NaOH, H₂O₂) yields the amine, which is oxidizable to the ketone precursor.

Reductive Amination to Alcohol

The ketone intermediate is subjected to reductive amination with methylamine, followed by oxidation of the resultant amine to the alcohol. However, this method introduces multiple steps, reducing overall yield (<40%) compared to direct asymmetric reduction.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Cycloaddition + CBS | [2+2] cycloaddition, CBS reduction | 60–75 | >95 | High |

| Chiral Resolution | Grignard addition, salt formation | 31–45 | 98 | Moderate |

| Heterobimetallic | Hydroboration, pinacol rearrangement | 50–65 | 80–90 | Low |

| Formamide route | Isonitrile synthesis, oxidation | 35–40 | N/A | Moderate |

Chemical Reactions Analysis

Types of Reactions: (S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction: Further reduction can convert the alcohol to the corresponding alkane.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Formation of the corresponding alkane.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of (S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL lies in its potential anticancer properties. Research has indicated that compounds with similar structures can inhibit various cancer cell lines, including leukemia and solid tumors . The compound's mechanism may involve modulation of signaling pathways critical for cancer cell proliferation.

GPR88 Agonism

Recent studies have highlighted the significance of GPR88 as a therapeutic target for neurological disorders and addiction treatments. Analogous compounds have shown the ability to activate GPR88 through Gαi-coupled signaling pathways . This suggests that this compound could be explored for developing novel treatments for conditions like alcohol addiction.

Synthesis Methodologies

The synthesis of this compound can be approached through various methodologies that emphasize fluorination techniques due to the unique properties imparted by fluorine atoms:

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for synthesizing fluorinated compounds. This method allows for the selective introduction of fluorine atoms into organic molecules, enhancing their biological activity while maintaining structural integrity .

Radical Cyclization Techniques

Radical cyclization reactions are another effective strategy for synthesizing complex fluorinated cyclic structures. These methods often utilize photoredox conditions to facilitate the formation of carbon-carbon bonds while incorporating difluorocyclobutyl moieties .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties:

- Lipophilicity : The introduction of lipophilic groups has been shown to enhance potency in similar compounds.

- Substituent Effects : Variations in substituents on the cyclobutyl ring can significantly affect binding affinity and selectivity towards biological targets .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Cancer Treatment

A study investigated a series of compounds structurally related to this compound for their efficacy against acute myelogenous leukemia (AML). The results demonstrated significant inhibition of cell proliferation in vitro and provided a foundation for further development into clinical candidates .

Case Study 2: Neurological Applications

Another research effort focused on the neuropharmacological effects of GPR88 agonists derived from similar scaffolds. The findings suggested that these compounds could reduce alcohol consumption in animal models without affecting general locomotor activity, highlighting their therapeutic potential in treating addiction disorders .

Mechanism of Action

The mechanism of action of (S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL with structurally related compounds, focusing on molecular properties, reactivity, and applications:

Key Findings:

Structural and Functional Differences: The secondary alcohol in this compound provides hydrogen-bonding capability, enhancing its interaction with biological targets compared to the aldehyde in 3-(3,3-difluorocyclobutyl)-2-methylpropanal, which is more reactive but less stable . The fluorine atoms in the cyclobutyl ring increase electronegativity and steric hindrance, improving metabolic stability relative to non-fluorinated analogs like cyclobutylmethanol .

Synthetic Utility :

- This compound is preferred in enantioselective synthesis due to its chiral center, whereas 1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one is used in cross-coupling reactions for heterocyclic frameworks .

Pharmacological Relevance :

- The (S)-enantiomer exhibits superior binding affinity to dopamine receptors compared to its (R)-counterpart, highlighting the importance of stereochemistry in CNS drug design .

Research Findings and Data Analysis

Physicochemical Properties:

- LogP : 1.2 (indicating moderate lipophilicity, ideal for blood-brain barrier penetration).

- Aqueous Solubility: 12 mg/mL (lower than non-fluorinated analogs due to fluorine’s hydrophobicity).

Stability Studies:

Q & A

Q. What are the established synthetic routes for (S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL?

Methodological Answer:

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the 3,3-difluorocyclobutane core.

- Stereoselective Reduction : Employ chiral catalysts (e.g., Ru-BINAP complexes) to reduce ketone precursors to the (S)-enantiomer of the alcohol.

- Fluorination : Introduce fluorine atoms via electrophilic fluorination agents (e.g., Selectfluor®) under controlled pH and temperature to avoid side reactions .

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm fluorination patterns (δ -110 to -130 ppm for CF groups) and NMR to resolve cyclobutyl proton splitting (J = 8–12 Hz).

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization to verify molecular ion peaks (CHFO, exact mass 148.07 g/mol).

- X-ray Crystallography : Resolve stereochemistry and confirm the spatial arrangement of fluorine atoms .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors (acute toxicity category 4, H332).

- Waste Disposal : Neutralize with alkaline solutions before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How does the fluorinated cyclobutyl ring influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing CF group increases electrophilicity at the cyclobutyl carbon, enhancing reactivity in SN reactions.

- Steric Effects : The rigid cyclobutane ring restricts conformational mobility, favoring axial attack in stereoselective syntheses.

- Kinetic Studies : Use DFT calculations to model transition states and compare with experimental rate data .

Q. What strategies preserve stereochemical integrity during large-scale synthesis?

Methodological Answer:

- Chiral Auxiliaries : Temporarily bind the alcohol to a chiral template (e.g., Evans oxazolidinones) to prevent racemization.

- Low-Temperature Reactions : Conduct reductions below -20°C to minimize thermal epimerization.

- In Situ Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess during reaction progression .

Q. How should researchers address discrepancies between experimental and computational NMR data?

Methodological Answer:

- Solvent Effects : Simulate NMR shifts using COSMO-RS models to account for solvent polarity.

- Dynamic Effects : Include molecular dynamics (MD) simulations to model ring puckering in the cyclobutane, which affects chemical shifts.

- Validation : Cross-reference with solid-state NMR or X-ray data to resolve ambiguities .

Q. What solvent systems optimize stability during catalytic hydrogenation of the cyclobutane ring?

Methodological Answer:

- Polar Aprotic Solvents : Use tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates.

- Acid/Base Buffers : Maintain pH 6–8 with ammonium acetate to prevent acid-catalyzed ring-opening.

- Catalyst Screening : Test Pd/C vs. Raney Ni under H pressure (1–3 atm) to balance reactivity and selectivity .

Q. How does this compound compare to other fluorinated alcohols in biological activity studies?

Methodological Answer:

- Lipophilicity Assays : Measure logP values to assess membrane permeability (CF groups increase hydrophobicity vs. non-fluorinated analogs).

- Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorometric assays; compare IC values with (R)-enantiomers.

- Structural Analogues : Replace the cyclobutyl group with cyclohexyl or phenyl rings to isolate steric vs. electronic contributions .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., kinases or GPCRs).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with fluorine atoms.

- QSAR Models : Corate substituent effects (e.g., fluorine position) with bioactivity data from public databases .

Q. How can conflicting data from biological assays be reconciled?

Methodological Answer:

- Dose-Response Curves : Repeat assays across 5–8 concentration points to validate IC/EC values.

- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Meta-Analysis : Apply Bayesian statistics to integrate data from heterogeneous studies and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.